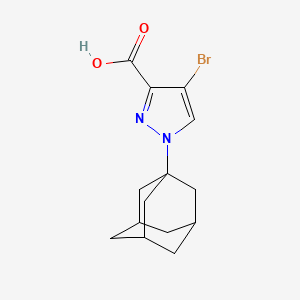

1-Adamantanyl-4-bromopyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Adamantanyl-4-bromopyrazole-3-carboxylic acid (CAS# 444010-37-1) is a useful research chemical . It has a molecular weight of 325.20 and a molecular formula of C14H17BrN2O2 . The IUPAC name for this compound is 1-(1-adamantyl)-4-bromopyrazole-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 1-Adamantanyl-4-bromopyrazole-3-carboxylic acid includes an adamantyl group attached to a bromopyrazole group, which is further attached to a carboxylic acid group . The compound has a complexity of 373 .Physical And Chemical Properties Analysis

1-Adamantanyl-4-bromopyrazole-3-carboxylic acid has a molecular weight of 325.20 and a molecular formula of C14H17BrN2O2 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . Its topological polar surface area is 55.1 .Scientific Research Applications

- 1-Adamantanyl-4-bromopyrazole-3-carboxylic acid serves as a versatile building block in organic synthesis. Researchers have explored its reactivity in creating novel derivatives with functional groups. These derivatives can be further modified for various applications .

- The pyrazole structure is a common motif in pharmaceutical compounds. By incorporating adamantane into this framework, researchers can explore new drug candidates. Potential applications include antiviral, antibacterial, or anti-inflammatory agents .

- The pyrazole moiety has demonstrated agricultural activity. Researchers can investigate the potential of 1-Adamantanyl-4-bromopyrazole-3-carboxylic acid as a precursor for designing agrochemicals or pesticides .

Organic Synthesis and Functionalization

Pharmaceutical Research

Agrochemicals and Crop Protection

Mechanism of Action

Target of Action

1-Adamantanyl-4-bromopyrazole-3-carboxylic acid is a research chemical Similar compounds combining adamantane and 1,3,4-oxadiazole have been synthesized and evaluated as potential inhibitors of aurora-a kinase , a family of serine/threonine kinases that play critical roles in cell cycle control and mitosis .

Mode of Action

The bromination of carboxylic acids, such as in this compound, is known to proceed through the hell-volhard-zelinskii reaction . This reaction involves the formation of an acid bromide enol, which subsequently reacts with bromine to give α-bromination .

Biochemical Pathways

Α-bromo carboxylic acids, like this compound, can undergo reactions to produce α-hydroxy carboxylic acids or provide a route to amino acids .

Pharmacokinetics

The compound’s molecular weight (32520) and topological polar surface area (551) suggest it may have reasonable bioavailability .

Result of Action

Similar compounds have shown potential as inhibitors of aurora-a kinase , suggesting this compound may also have effects on cell cycle control and mitosis .

properties

IUPAC Name |

1-(1-adamantyl)-4-bromopyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O2/c15-11-7-17(16-12(11)13(18)19)14-4-8-1-9(5-14)3-10(2-8)6-14/h7-10H,1-6H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTFERJVOWDYAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantanyl-4-bromopyrazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3013946.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide](/img/structure/B3013947.png)

![2-amino-N-butan-2-yl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B3013954.png)

![5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3013955.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B3013956.png)

![N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B3013957.png)

![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B3013961.png)